molecular formula C17H17N3S B2876670 1-(2,5-dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone CAS No. 478258-64-9

1-(2,5-dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone

Cat. No. B2876670
CAS RN: 478258-64-9
M. Wt: 295.4
InChI Key: SOOWQEMYCDZODT-UNOMPAQXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone, also known as DMEQH, is an organic compound that has been studied for its potential use in a variety of scientific applications. DMEQH is a relatively new compound, having been synthesized in 2008, and has since been studied for its potential use in pharmaceuticals, biochemistry, and other fields.

Scientific Research Applications

Pharmaceutical Research

Thiophene derivatives, like the one , are known for their therapeutic properties. They have been utilized in the development of drugs with anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer activities . This compound’s structural features could be explored for the synthesis of novel drugs with improved pharmacological profiles.

properties

IUPAC Name

N-[(Z)-1-(2,5-dimethylthiophen-3-yl)ethylideneamino]quinolin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3S/c1-11-10-15(13(3)21-11)12(2)19-20-16-8-4-6-14-7-5-9-18-17(14)16/h4-10,20H,1-3H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOOWQEMYCDZODT-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C(=NNC2=CC=CC3=C2N=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(S1)C)/C(=N\NC2=CC=CC3=C2N=CC=C3)/C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,5-dimethyl-3-thienyl)-1-ethanone N-(8-quinolinyl)hydrazone

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